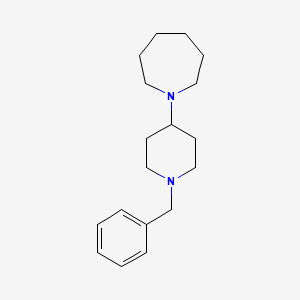
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid is a complex organic compound that combines elements of both benzodioxole and indole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. Common starting materials include benzodioxole derivatives and indole compounds. The synthetic route may involve:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Indole Synthesis: Indole can be synthesized via Fischer indole synthesis or other methods.
Coupling Reaction: The benzodioxole and indole moieties are coupled using reagents such as alkyl halides or through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it may be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine: Similar in structure but without the oxalic acid component.
2-(1H-indol-3-yl)ethanamine: Lacks the benzodioxole moiety.
1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents.
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid lies in its combined structural features, which may confer unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.C2H2O4/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17;3-1(4)2(5)6/h1-6,9,11,19-20H,7-8,10,12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPMSCHFRZBMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5245266.png)
![(4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-yl)methyl 1-piperidinylacetate](/img/structure/B5245289.png)
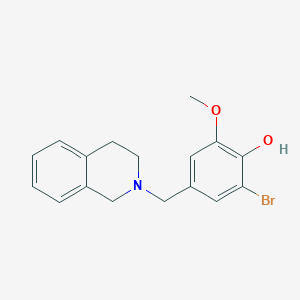
![17-Pyridin-4-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5245310.png)
![2-(3-isopropoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5245313.png)
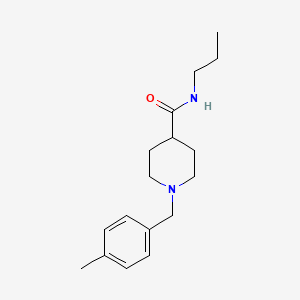
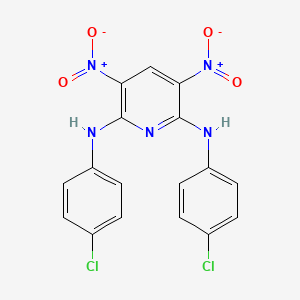
![1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE](/img/structure/B5245328.png)
![N-{[1-({1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}urea trifluoroacetate](/img/structure/B5245335.png)
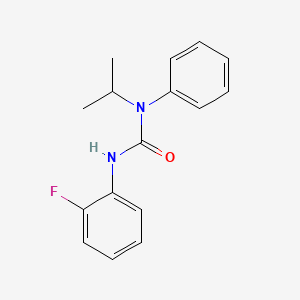
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B5245358.png)

![7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5245369.png)
